molecular formula C17H23N3O B1678300 Psn 375963 hydrochloride CAS No. 388575-52-8

Psn 375963 hydrochloride

Cat. No. B1678300
M. Wt: 285.4 g/mol
InChI Key: OAVLEYPTWABFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSN 375963 hydrochloride is a potent GPR119 agonist, with EC50s of 8.4 and 7.9 μM for human and mouse GPR119, respectively . It shows similar potency to the endogenous agonist oleoylethanolamide (OEA) .


Molecular Structure Analysis

The molecular formula of PSN 375963 hydrochloride is C17H24ClN3O . Its molecular weight is 321.84 . The SMILES representation is CCCCC1CCC (C2=NC (C3=CC=NC=C3)=NO2)CC1. [H]Cl .


Physical And Chemical Properties Analysis

The molecular weight of PSN 375963 hydrochloride is 321.84 . The molecular formula is C17H24ClN3O .

Scientific Research Applications

  • Nanocarrier Systems for Drug Delivery : Compounds with specific chemical properties are being explored for use in nanocarrier systems to improve drug delivery efficiency. For example, water-insoluble photosensitizers have been nanoengineered for enhanced tumor delivery and photodynamic therapy efficiency, utilizing supramolecular interfacial assembly for stabilization in aqueous media (Liu et al., 2017).

  • Photodynamic Therapy (PDT) : In PDT, compounds are used to produce reactive oxygen species when exposed to light, targeting cancer cells. Novel approaches involve loading photosensitizers onto nanoparticles to improve their delivery to tumors and enhance therapeutic efficacy, as seen with polymeric nanoparticles loaded with photosensitizers like chlorin e6 (Gong et al., 2013).

  • Materials Science : In the field of materials science, compounds are incorporated into polymers to create nanocomposites with enhanced properties. For instance, pea starch nanocrystals were used to improve the properties of poly(vinyl alcohol) films, showcasing the potential of integrating organic compounds into polymer matrices for advanced material applications (Chen et al., 2008).

properties

IUPAC Name

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDLSENXTCSHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psn 375963 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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